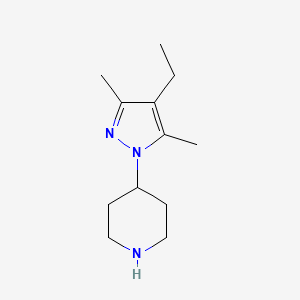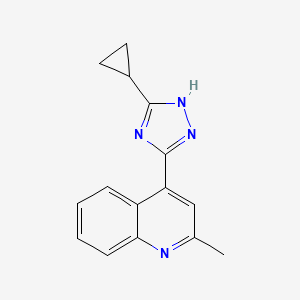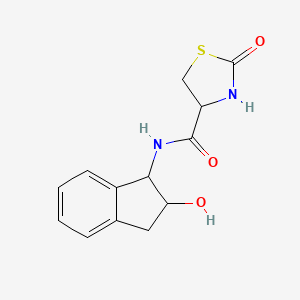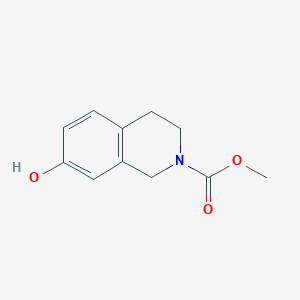
methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate, also known as isoquinoline carboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a bicyclic aromatic compound, and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate. One direction is the optimization of its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Another direction is the development of more efficient synthesis methods to improve its availability for research and potential clinical use. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases such as viral infections and cancer.
Méthodes De Synthèse
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate can be synthesized through various methods. One of the commonly used methods is the Pictet-Spengler reaction. In this reaction, an aldehyde or ketone is reacted with an amine to form an imine intermediate, which undergoes cyclization to form the methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate derivative. Another method involves the condensation of 2-aminobenzoic acid with an aldehyde or ketone in the presence of a catalyst.
Applications De Recherche Scientifique
Methyl 7-hydroxy-3,4-dihydro-1H-methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate-2-carboxylate has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)12-5-4-8-2-3-10(13)6-9(8)7-12/h2-3,6,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRHAFYCLRCVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



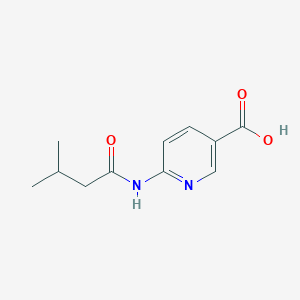


![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)
![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
